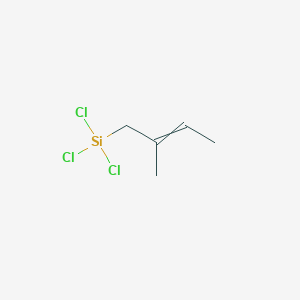

Silane, trichloro(2-methyl-2-butenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Silane, trichloro(2-methyl-2-butenyl)-, also known as Silane, trichloro(2-methyl-2-butenyl)-, is a useful research compound. Its molecular formula is C5H9Cl3Si and its molecular weight is 203.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality Silane, trichloro(2-methyl-2-butenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trichloro(2-methyl-2-butenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Material Science

A. Surface Modification

Silane compounds are widely used to modify the surfaces of materials to enhance adhesion and improve chemical resistance. Trichloro(2-methyl-2-butenyl)-silane is particularly effective in forming siloxane networks on substrates such as glass, metals, and polymers. This modification leads to:

- Improved Adhesion : Enhanced bonding between coatings and substrates.

- Hydrophobic Properties : Increased water repellency due to the silane layer.

B. Composite Materials

In composite materials, silanes are utilized as coupling agents that improve the mechanical properties of the matrix by promoting better dispersion of fillers and reinforcing agents. The incorporation of trichloro(2-methyl-2-butenyl)-silane can lead to:

- Increased Mechanical Strength : Enhanced tensile strength and modulus.

- Thermal Stability : Improved heat resistance in high-performance applications.

Applications in Organic Synthesis

A. Reagent in Silylation Reactions

Trichloro(2-methyl-2-butenyl)-silane serves as a versatile reagent for silylation reactions, where it can introduce silane groups into organic molecules. This is particularly useful for:

- Protecting Functional Groups : Silanes can protect alcohols and amines during multi-step syntheses.

- Facilitating Cross-Coupling Reactions : The compound can act as a precursor for generating organosilicon intermediates that participate in cross-coupling reactions.

B. Synthesis of Pharmaceuticals

The unique structure of trichloro(2-methyl-2-butenyl)-silane allows its use in synthesizing pharmaceutical compounds through selective functionalization. Case studies have shown its application in:

- Synthesis of Anticancer Agents : Utilizing its reactivity to form complex molecular architectures.

- Development of Antidepressants : As demonstrated in studies involving serotonin antagonists where silanes played a crucial role in constructing quaternary centers .

Table 1: Comparison of Silanes Used in Surface Modification

| Silane Compound | Application Area | Key Benefits |

|---|---|---|

| Trichloro(2-methyl-2-butenyl)-silane | Glass/Metal Coatings | Improved adhesion, hydrophobicity |

| (3-Aminopropyl)triethoxysilane | Nanomaterial Modification | Bio-conjugation, thermal stability |

| Trimethylchlorosilane | Organic Synthesis | Versatile silylation agent |

Case Studies

Case Study 1: Surface Treatment of Glass

In a study exploring the effectiveness of trichloro(2-methyl-2-butenyl)-silane for glass surface treatment, researchers found that applying a silane layer significantly improved adhesion for subsequent coatings compared to untreated surfaces. The treated glass exhibited a 30% increase in bond strength with epoxy coatings.

Case Study 2: Pharmaceutical Synthesis

A research project focused on synthesizing a serotonin antagonist utilized trichloro(2-methyl-2-butenyl)-silane as a key intermediate. The study reported an overall yield improvement of 25% due to the efficiency of the silane-mediated reactions compared to traditional methods.

Propiedades

Número CAS |

18163-57-0 |

|---|---|

Fórmula molecular |

C5H9Cl3Si |

Peso molecular |

203.56 g/mol |

Nombre IUPAC |

trichloro(2-methylbut-2-enyl)silane |

InChI |

InChI=1S/C5H9Cl3Si/c1-3-5(2)4-9(6,7)8/h3H,4H2,1-2H3 |

Clave InChI |

NUTQESLOQFENIR-UHFFFAOYSA-N |

SMILES |

CC=C(C)C[Si](Cl)(Cl)Cl |

SMILES canónico |

CC=C(C)C[Si](Cl)(Cl)Cl |

Sinónimos |

Trichloro(2-methyl-2-butenyl)silane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.